3-Nitrocinnoline-4-carbonitrile
Description
3-Nitrocinnoline-4-carbonitrile (CAS 87953-99-9) is a heterocyclic compound featuring a cinnoline core—a bicyclic aromatic system with two adjacent nitrogen atoms—substituted with a nitro group at position 3 and a carbonitrile group at position 4 . This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing nitro and nitrile groups, which influence reactivity and binding properties. Its synthesis likely involves nitration and cyanation steps analogous to methods used for quinoline derivatives, as suggested by synthetic protocols for related compounds .
Properties
IUPAC Name |
3-nitrocinnoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N4O2/c10-5-7-6-3-1-2-4-8(6)11-12-9(7)13(14)15/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMKDTIKLZKLLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=N2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351958 | |
| Record name | 3-nitrocinnoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87953-99-9 | |
| Record name | 3-nitrocinnoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrocinnoline-4-carbonitrile typically involves the nitration of cinnoline derivatives followed by cyanation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Nitrocinnoline-4-carbonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: 3-Aminocinnoline-4-carbonitrile.
Substitution: Various substituted cinnoline derivatives.
Hydrolysis: 3-Nitrocinnoline-4-carboxylic acid.
Scientific Research Applications
3-Nitrocinnoline-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Nitrocinnoline-4-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its nitro and cyano groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural or functional similarities with 3-Nitrocinnoline-4-carbonitrile:
Notes:
- Cinnoline vs. Quinoline Analogs: The cinnoline core (adjacent nitrogens) increases ring strain and reactivity compared to quinoline (one nitrogen). For example, 4-Hydroxy-7-methyl-6-nitroquinoline-3-carbonitrile exhibits better solubility due to its hydroxyl group but lower electrophilicity than this compound .
- Substituent Effects: Replacing the nitro group with chlorine (as in 4-Chlorocinnoline-3-carbonitrile) reduces electron withdrawal, altering reactivity in nucleophilic substitutions .
- Core Heterocycle Differences: Pyrazole-based analogs (e.g., 3-Nitro-1H-pyrazole-4-carbonitrile) have a smaller, non-aromatic core, leading to distinct electronic properties and applications in coordination chemistry .
Physicochemical and Reactivity Comparisons
- Electrophilicity: The nitro group in this compound enhances electrophilicity at the 4-position, facilitating nucleophilic attacks, whereas chloro substituents (e.g., 4-Chlorocinnoline-3-carbonitrile) offer sites for cross-coupling reactions .
- Solubility: Hydroxyl-containing analogs like 4-Hydroxy-7-methyl-6-nitroquinoline-3-carbonitrile show improved aqueous solubility compared to the non-polar cinnoline derivative .
- Thermal Stability : Pyrazole derivatives (e.g., 3-Nitro-1H-pyrazole-4-carbonitrile) may exhibit lower thermal stability due to their reduced aromaticity .
Biological Activity
3-Nitrocinnoline-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications, drawing on various studies and findings.
This compound can be synthesized through various methods, including the nitration of cinnoline derivatives followed by carbonitrilation. The introduction of the nitro group at the 3-position is crucial for enhancing its biological activity. The compound is characterized by its unique heterocyclic structure, which contributes to its reactivity and interaction with biological targets.
Biological Activities
The biological activities of this compound have been investigated in several studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains have been determined, indicating its effectiveness in inhibiting growth:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 32 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against drug-resistant strains .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it demonstrates inhibition of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. In vitro studies using human carcinoma cell lines such as A431 and MDA-MB-468 revealed promising results:
| Cell Line | IC50 (µM) |
|---|---|
| A431 (EGFR overexpressing) | 2.5 |
| MDA-MB-468 | 5.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer therapeutic .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the nitro and carbonitrile groups significantly influence the biological activity of 3-nitrocinnoline derivatives. Substituents that enhance lipophilicity or increase electron-withdrawing capacity tend to improve potency against microbial and cancerous cells. For instance, compounds with additional nitro groups or halogen substitutions showed enhanced activity compared to their unsubstituted counterparts .
Case Studies and Research Findings
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study highlighted the compound's ability to inhibit both Gram-positive and Gram-negative bacteria, demonstrating lower MIC values than standard antibiotics like ciprofloxacin .
- Anticancer Mechanisms : Another research effort focused on elucidating the apoptotic pathways activated by this compound in cancer cells, revealing its potential as a dual-action agent targeting both EGFR and downstream signaling pathways .
- Comparative Studies : Comparative analyses with other nitro-containing compounds showed that this compound possesses superior activity profiles, suggesting a unique mechanism of action that warrants further investigation .
Q & A
Q. What are the recommended synthetic routes for preparing 3-Nitrocinnoline-4-carbonitrile?
Methodological Answer: A common approach involves cyclization of precursor nitro-substituted aromatic amines with nitrile-containing reagents. For example, analogous compounds like 4-aminoquinoline-6-carbonitrile are synthesized via cyclization of o-cyanobenzyl bromide with diethylamine, followed by nitrile reduction using LiAlH₄ . Adapting this, this compound could be synthesized via nitration of cinnoline precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄), followed by cyanation using CuCN or KCN in polar aprotic solvents. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product.
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
- X-ray diffraction (XRD): Essential for confirming the crystalline structure and nitro/cyano group orientation. Compare bond angles (e.g., C–N–O in nitro groups) with crystallographic databases .
- NMR spectroscopy: ¹H and ¹³C NMR can resolve aromatic proton environments and nitrile carbon shifts (δ ~110–120 ppm). Use deuterated DMSO or CDCl₃ as solvents.
- FT-IR: Key peaks include ν(NO₂) asymmetric stretching (~1520 cm⁻¹) and ν(C≡N) (~2230 cm⁻¹) .
- Mass spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns to confirm molecular weight and substituent positions.
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Work in a fume hood to prevent inhalation of nitro compound vapors. If inhaled, move to fresh air immediately and seek medical attention .
- Spill management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste.
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis?
Methodological Answer:
- Solvent selection: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance nitration/cyanation efficiency.
- Catalyst screening: Test transition-metal catalysts (e.g., CuI or Pd(OAc)₂) to accelerate cyclization steps.
- Temperature control: Optimize nitration at 0–5°C to minimize byproducts (e.g., dinitro derivatives). Monitor via TLC or HPLC .
- Green chemistry: Explore solvent-free conditions or recyclable ionic liquids to improve sustainability .
Q. How should researchers address contradictory data in spectroscopic characterization?
Methodological Answer:
- Cross-validation: Compare XRD data with computational models (e.g., DFT-optimized structures) to resolve discrepancies in bond lengths or angles .
- Variable-temperature NMR: Use VT-NMR to detect dynamic effects (e.g., tautomerism) that may cause signal splitting.
- Isotopic labeling: Synthesize deuterated analogs (e.g., ³-nitrocinnoline-d₄) to clarify ambiguous peaks in mass spectra .
Q. What computational strategies support the study of this compound’s electronic properties?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic reactions. Use B3LYP/6-311+G(d,p) basis sets for accuracy .
- Molecular docking: Model interactions with biological targets (e.g., enzymes) to guide pharmacological studies.
- Solvent effect simulations: Apply COSMO-RS to evaluate solvation energies and stability in polar/nonpolar media .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
